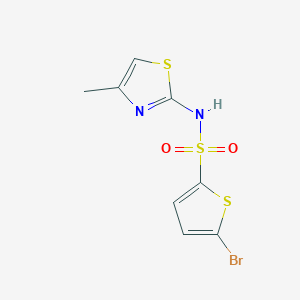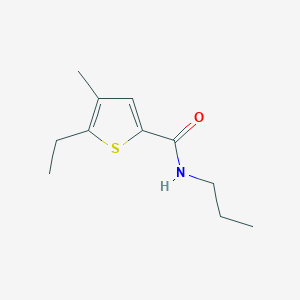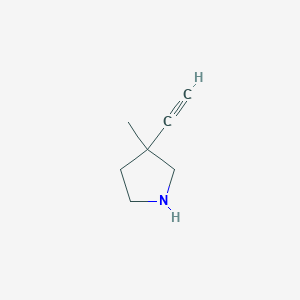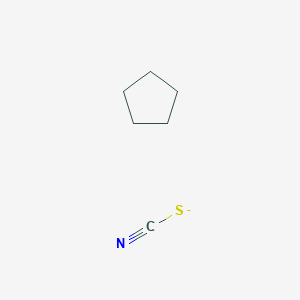
Cyclopentane;thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane;thiocyanate is a compound that combines the structural features of cyclopentane and thiocyanate Cyclopentane is a cycloalkane with the molecular formula C5H10, characterized by a five-membered carbon ring Thiocyanate, on the other hand, is a functional group with the formula SCN, consisting of sulfur, carbon, and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;thiocyanate can be achieved through several methods. One common approach involves the reaction of cyclopentane with thiocyanogen (SCN2) under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product.
Another method involves the use of cyclopentyl halides (such as cyclopentyl chloride) and potassium thiocyanate (KSCN) in a nucleophilic substitution reaction. This reaction is usually carried out in an organic solvent like acetone or ethanol, with the temperature maintained at around 50-60°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Continuous flow reactors and automated systems are commonly used to optimize the production process and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentane;thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to amines or other functional groups.
Substitution: The thiocyanate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfonyl derivatives, while reduction can produce cyclopentylamines. Substitution reactions can lead to a variety of cyclopentyl derivatives with different functional groups.
Applications De Recherche Scientifique
Cyclopentane;thiocyanate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of cyclopentane;thiocyanate involves its interaction with specific molecular targets and pathways. The thiocyanate group can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Additionally, the cyclopentane ring can influence the compound’s overall stability and reactivity, affecting its interactions with enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Cyclopentane;thiocyanate can be compared with other similar compounds, such as:
Cyclohexane;thiocyanate: Similar in structure but with a six-membered ring, leading to different chemical properties and reactivity.
Cyclopentane;cyanate: Contains a cyanate group (OCN) instead of thiocyanate, resulting in different reactivity and applications.
Cyclopentane;isocyanate: Features an isocyanate group (NCO), which has distinct chemical behavior compared to thiocyanate.
Propriétés
Formule moléculaire |
C6H10NS- |
|---|---|
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
cyclopentane;thiocyanate |
InChI |
InChI=1S/C5H10.CHNS/c1-2-4-5-3-1;2-1-3/h1-5H2;3H/p-1 |
Clé InChI |
DZOMHRUKWWPQKY-UHFFFAOYSA-M |
SMILES canonique |
C1CCCC1.C(#N)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



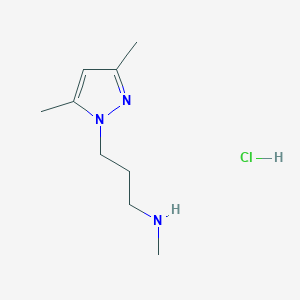
![N,N-diethyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B14912189.png)




![dicyclohexyl-[2-[2-(4-methoxyphenyl)-6-(4-methylphenyl)phenyl]phenyl]phosphane](/img/structure/B14912225.png)
![4-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B14912227.png)
![6-((1h-Benzo[d]imidazol-2-yl)thio)nicotinonitrile](/img/structure/B14912231.png)

